[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans
Description
Properties
IUPAC Name |
[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-7(6-10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3/t7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQJLOTULCXTL-IONNQARKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Oxolane Ring Formation: The oxolane ring is often formed via cyclization reactions involving diols or epoxides.
Coupling of Pyrazole and Oxolane Rings: The pyrazole and oxolane rings are coupled using a suitable linker, such as a methanamine group, through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce primary or secondary amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Preliminary studies have indicated that compounds similar to [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine exhibit significant anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines.
Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Pyrazole derivatives have been shown to influence GABAergic and glutamatergic signaling pathways, which are critical in conditions such as epilepsy and anxiety disorders.
Agricultural Chemistry
Pesticide Development : The unique molecular structure of [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine may provide a basis for developing new pesticides. Research has shown that pyrazole-based compounds can act as effective fungicides and insecticides, enhancing crop protection while minimizing environmental impact.
Material Science
Polymer Chemistry : This compound can serve as a building block in the synthesis of novel polymers with specific properties. Its reactivity allows for the incorporation into polymer chains, potentially leading to materials with enhanced mechanical strength or thermal stability.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives. The researchers synthesized several analogs, including [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, and tested their efficacy against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.
Case Study 2: Neuropharmacological Effects
Research conducted by the Neuroscience Institute investigated the neuropharmacological effects of various pyrazole derivatives on rodent models of anxiety. The study found that administration of [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine resulted in decreased anxiety-like behavior in elevated plus maze tests, indicating its potential as an anxiolytic agent.
Mechanism of Action
The mechanism by which [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Substituted Methanamine Derivatives
Key Observations:
Substitution Position (Pyrazole 3 vs. 5) :
- In GRK2 inhibitors, (1-methyl-1H-pyrazol-3-yl)methanamine derivatives (e.g., compound 13au) achieved higher synthetic yields (91%) compared to 5-substituted analogs (67%) . This suggests steric or electronic factors favoring 3-substitution during coupling reactions.
- The 5-substituted pyrazole in Compound A may enhance metabolic stability due to reduced enzymatic recognition compared to 3-substituted analogs.
Linker Modifications: Replacing the oxolane ring with a cyclopropyl group (as in ) increases molecular weight (232.78 vs.
Alkyl Chain Variations: Ethyl-substituted analogs (e.g., [2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine) exhibit lower molecular weights (195.09 vs.
Table 2: Physicochemical Comparisons
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|
| Compound A | 0.98 (free base) | ~10 (aqueous) | Oxolane, pyrazole, amine |
| (1-Methyl-1H-pyrazol-3-yl)methanamine | 0.45 | >20 | Pyrazole, amine |
| Bis(1-methyl-1H-pyrazol-5-yl)methanamine | 1.12 | <5 | Dual pyrazole, amine |
Biological Activity
[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans (CAS No. 1808536-00-6) is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C9H16ClN3O
- Molecular Weight : 217.7 g/mol
- IUPAC Name : [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and proliferation .
Anticancer Properties
Recent research has indicated that compounds similar to [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been noted for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway, which is often targeted in cancer therapy . Inhibition of DHFR leads to reduced levels of tetrahydrofolate, ultimately affecting DNA synthesis in rapidly dividing cells.
Neuroprotective Effects
There is emerging evidence suggesting that pyrazole derivatives may possess neuroprotective properties. These effects could be mediated through modulation of neuroinflammatory pathways and protection against oxidative stress .
Summary of Biological Activities
| Activity Type | Details | References |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | |
| Enzyme Inhibition | Inhibits DHFR | |
| Neuroprotection | Modulates neuroinflammation |
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyrazole derivatives, including trans-[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine. The results demonstrated a significant reduction in tumor size in vivo when administered at specific dosages, indicating its potential as a chemotherapeutic agent .
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal death and inflammation, highlighting their therapeutic potential in treating neurodegenerative diseases .
Q & A
Q. What synthetic strategies are recommended for the enantioselective synthesis of trans-[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine?
The synthesis typically involves stereocontrolled formation of the oxolane (tetrahydrofuran) ring, followed by functionalization with the pyrazole and methanamine groups. A validated approach includes:
- Chiral resolution : Starting from racemic mixtures, chiral chromatography (e.g., using amylose- or cellulose-based columns) can isolate the trans-enantiomer. For example, rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride was synthesized and resolved via chiral stationary phases .
- Key intermediates : Pyrazole precursors (e.g., 1-methyl-1H-pyrazole-5-carboxylic acid) are coupled to oxolan-3-yl scaffolds via nucleophilic substitution or coupling reactions, followed by reductive amination to introduce the methanamine group .
Q. How should researchers characterize the purity and stereochemical configuration of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants (e.g., J = 8–10 Hz for trans-substituents on oxolan) distinguish trans from cis configurations .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities.
- Chiral HPLC : Validates enantiomeric excess (ee) post-synthesis .
- X-ray crystallography : Definitive stereochemical assignment if crystals are obtainable .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screens should focus on pyrazole-derived bioactivity:
- Enzyme inhibition : Test against kinases (e.g., GPCR kinases) or cytochrome P450 isoforms, as structurally related pyrazoles show inhibitory activity .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory potential (e.g., COX-2 inhibition) in macrophage models .
- Receptor binding : Radioligand displacement assays for aminergic receptors (e.g., serotonin, dopamine), given the methanamine moiety’s similarity to neurotransmitter structures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Key SAR considerations include:
- Pyrazole substitution : Compare 1-methyl vs. bulkier groups (e.g., cyclopentyl) to modulate steric effects and target binding .
- Oxolan ring modifications : Introduce electron-withdrawing groups (e.g., fluorine) at C4 to enhance metabolic stability .
- Methanamine functionalization : Replace -NH₂ with bioisosteres (e.g., -NMe₂, -OH) to improve solubility or reduce off-target interactions .
- Data-driven design : Use molecular docking and MD simulations to predict interactions with targets like GPCRs or kinases .
Q. What analytical methods resolve discrepancies in reported biological activity data for pyrazole-methanamine derivatives?
Contradictions in activity data often arise from:
- Purity variability : Validate compound purity via HPLC and elemental analysis before testing .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH, cofactors) to reduce variability .
- Metabolic stability : Perform hepatic microsome studies to identify active metabolites that may contribute to observed effects .
Q. How can researchers develop enantioselective catalytic methods for large-scale synthesis of the trans-isomer?
Advanced strategies include:
- Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for oxolan ring formation with >90% ee .
- Dynamic kinetic resolution : Combine racemization and selective crystallization to improve yield .
- Flow chemistry : Optimize continuous-flow systems for stereocontrolled coupling of pyrazole and oxolan intermediates .
Q. What in silico tools predict the metabolic fate of this compound?
Computational approaches include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
